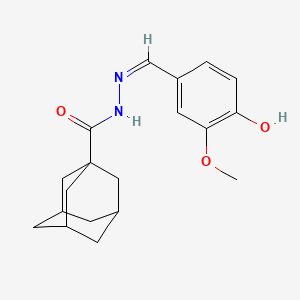

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

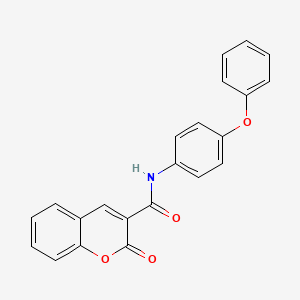

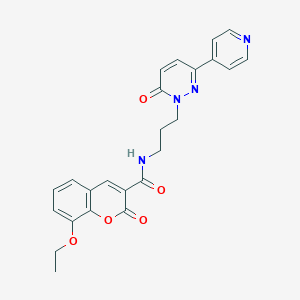

“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C16H21FN2O3S. It has a molecular weight of 340.41. The compound contains a piperidine ring, which is a common structure in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized using various intra- and intermolecular reactions . The synthesis of such compounds is an important area of organic chemistry due to their wide range of biological activities .Molecular Structure Analysis

The compound contains a piperidine ring, a cyclopropane ring, and a sulfonamide group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of these functional groups could influence the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen

Selective 5-HT7 Receptor Antagonists

Research indicates that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide, can be a strategy for designing selective 5-HT7 receptor ligands. These compounds could offer potential therapeutic applications for CNS disorders due to their distinct antidepressant-like and pro-cognitive properties demonstrated in vivo in mice and rats (Canale et al., 2016).

Cyclin-Dependent Kinase Inhibitors

The modification of beta-piperidinoethylsulfides, which shares structural motifs with this compound, has been shown to produce compounds that inhibit cyclin-dependent kinase CDK2. This class of inhibitors has implications in cancer therapy, offering a method for controlling cell cycle progression and tumor growth (Griffin et al., 2006).

Enantioselective Cycloadditions

Compounds structurally related to this compound have been utilized in enantioselective [4 + 2] cycloaddition reactions to create sulfamidate-fused 2,6-disubstituted piperidin-4-ones. These reactions have relevance in the synthesis of complex organic molecules, potentially leading to the development of new drugs with improved therapeutic profiles (Liu et al., 2013).

Fluorine-18 Labeling for PET Imaging

The introduction of fluorine-18 into derivatives of this compound has been explored for potential use in PET imaging. This research aims to develop novel radioligands for imaging specific receptors or enzymes in the brain, providing valuable tools for diagnosing and studying neurological disorders (Lang et al., 1999).

Wirkmechanismus

Target of Action

Similar compounds with a piperidin-4-yl structure have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in the regulation of mood, cognition, and motor control.

Mode of Action

Compounds with similar structures have been found to interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels and neuronal activity .

Biochemical Pathways

Given its potential interaction with serotonergic and dopaminergic receptors, it may influence pathways related to neurotransmission, including the serotonin and dopamine pathways .

Result of Action

If it does interact with serotonergic and dopaminergic receptors, it could potentially alter neurotransmitter levels and neuronal activity, leading to changes in mood, cognition, and motor control .

Eigenschaften

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3S/c17-15-4-2-1-3-14(15)16(20)19-9-7-12(8-10-19)11-18-23(21,22)13-5-6-13/h1-4,12-13,18H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNCBHXSOPZREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)

![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(4-nitrophenyl)sulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2781951.png)

![2-(benzofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2781957.png)

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2781965.png)